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Compound of Interest

Compound Name: Hesperidin dihydrochalcone

Cat. No.: B12110229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Hesperidin, a flavanone glycoside abundantly found in citrus fruits, serves as a valuable

precursor for the synthesis of Hesperidin Dihydrochalcone (HDC). This conversion is of

significant interest due to the potential of dihydrochalcones as low-calorie sweeteners, flavor

enhancers, and compounds with various biological activities. The transformation involves a

two-step process: an alkaline-induced opening of the flavanone ring to form a chalcone,

followed by catalytic hydrogenation to yield the target dihydrochalcone. This guide provides an

in-depth overview of the synthesis, detailing the chemical pathways, experimental protocols,

and quantitative data derived from scientific literature and patents.

The Chemical Pathway: From Flavanone to
Dihydrochalcone
The synthesis of Hesperidin Dihydrochalcone from hesperidin is a well-established

procedure that proceeds through two primary chemical reactions:

Ring Opening (Isomerization): The process begins with the treatment of hesperidin with a

strong alkali, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). This

environment catalyzes the opening of the central heterocyclic C-ring of the flavanone

structure. This isomerization reaction converts the tasteless hesperidin into its corresponding

chalcone, Hesperidin Chalcone.[1][2]
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Catalytic Hydrogenation: The intermediate, Hesperidin Chalcone, possesses an α,β-

unsaturated ketone moiety. This double bond is subsequently reduced through catalytic

hydrogenation.[3] In this step, the chalcone is exposed to hydrogen gas in the presence of a

metal catalyst, such as Raney nickel or Palladium on carbon (Pd/C).[4][5] The hydrogenation

saturates the double bond, yielding the stable and often sweet-tasting Hesperidin
Dihydrochalcone.

The overall transformation can be visualized as follows:
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Fig. 1: Overall synthesis workflow from Hesperidin to Hesperidin Dihydrochalcone.

Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and purification of Hesperidin
Dihydrochalcone. Below are protocols derived from established chemical synthesis methods.

Protocol 1: Chemical Synthesis using Raney Nickel Catalyst

This protocol is adapted from a procedure for the synthesis of Neohesperidin
Dihydrochalcone, which follows the same chemical principles.
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Step 1: Dissolution and Hydrogenation

Dissolve 18.9 g (0.030 mol) of neohesperidin (or hesperidin) in 90 ml of 2 N sodium

hydroxide solution.[4]

Add 1.2 g of Raney nickel catalyst to the solution.[4]

Hydrogenate the mixture for 15 hours under normal pressure. The reaction progress can

be monitored by measuring the hydrogen uptake, which should correspond to

approximately 30 mmol.[4]

Step 2: Filtration and Neutralization

After the reaction is complete, filter the solution to remove the Raney nickel catalyst.[4]

While stirring and cooling the solution with ice, adjust the pH to 6 by adding approximately

36 ml of 5 N hydrochloric acid.[4] This results in a clear yellow solution.

Step 3: Crystallization and Purification

Store the clear yellow solution in a refrigerator for 48 hours to allow for crystallization.[4]

Filter the mixture under suction to collect the white precipitate.[4]

Wash the residue with cold water and dry it overnight in a high vacuum to obtain the final

product.[4]

Protocol 2: One-Pot Synthesis under Medium Pressure

This method, described in a patent, utilizes medium pressure to potentially accelerate the

reaction.

Step 1: Reaction Setup

In a stainless steel autoclave, add 100g of hesperidin, 500ml of 30% sodium hydroxide

solution, and 10g of a wetted 5% Platinum on Carbon (Pt/C) catalyst.[5]
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Seal the autoclave and purge it with nitrogen gas three times, followed by three purges

with hydrogen gas.[5]

Step 2: Hydrogenation

Control the pressure at 1.5 MPa and the temperature between 30-90 °C.[5]

Allow the reaction to proceed for approximately 10 hours.[5]

Step 3: Product Isolation

After the reaction, filter the solution to recover the catalyst for reuse.[5]

Neutralize the reaction solution to a neutral pH with 31% hydrochloric acid.[5]

Filter the resulting mixture. Take the filter cake and add it to 300ml of water, heating until it

is fully dissolved.[5]

Cool the solution to approximately 10 °C to induce crystallization.[5]

Filter and dry the white powder to obtain the final product.[5]

The following workflow diagram illustrates the key stages of the chemical synthesis protocol.
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Fig. 2: Experimental workflow for the chemical synthesis of Hesperidin Dihydrochalcone.

Quantitative Data Summary
The efficiency of the synthesis can vary based on the specific conditions and catalysts used.

The table below summarizes quantitative data from various reported methods.
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Starting
Material

Base Catalyst
Reaction
Condition
s

Yield Purity
Referenc
e

Neohesperi

din
2 N NaOH

Raney

Nickel

Normal

Pressure,

15 hours

95%
Not

Specified
[4]

Hesperidin 30% NaOH 5% Pt/C

1.5 MPa,

30-90 °C,

10 hours

>90%

(molar)

Not

Specified
[5]

Neohesperi

din
NaOH Pd/C

Hydrogen

atmospher

e, ~18

hours

~85%
Not

Specified
[6]

Neohesperi

din

Not

Applicable

Yeast (R.

glutinis)

Biotransfor

mation, 72

hours

83.5%
Not

Specified
[6][7]

Hesperetin
Not

Applicable

Pt-Fe-Ni

hydroxide

nanoparticl

es

Ethanol

solvent
85-89%

Not

Specified
[8]

Alternative Synthesis Pathways
While chemical synthesis is the conventional route, recent research has explored biocatalytic

methods as a more sustainable alternative.

Microbial-Driven Synthesis

A novel approach utilizes yeast-mediated hydrogenation.[7] In this method, strains like Yarrowia

lipolytica or Rhodotorula glutinis are used to biocatalytically hydrogenate the C=C bond in the

chalcone intermediate, which is formed after the alkalization of neohesperidin.[6] This

biotransformation process has demonstrated high yields (over 83%) and offers advantages in

terms of reaction stability, safety, and the use of cost-effective catalysts compared to traditional
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chemical hydrogenation.[6][7] This method represents a promising green chemistry route for

producing dihydrochalcones from citrus-derived flavonoids.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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